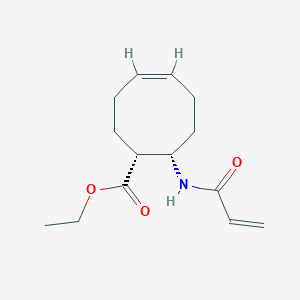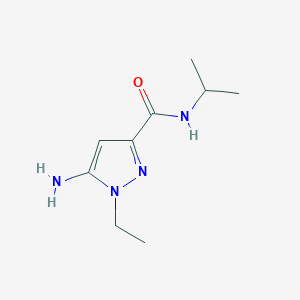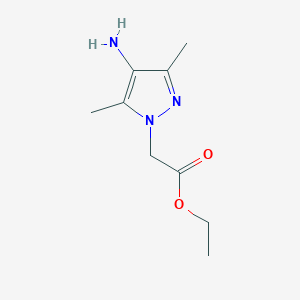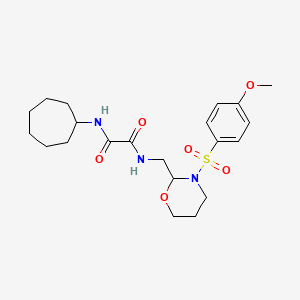
4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It has been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of “4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide” involves reduction and nucleophilic substitution reactions with 2-nitropyridine as the raw material . The final structure of the compound is determined by 1H NMR spectrum .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide” has two distinct structural features. One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis
The target compound was optimized in the selection of temperature and the use of solvent .Physical And Chemical Properties Analysis
The empirical formula of “4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide” is C11H10N2OS, and its molecular weight is 218.27 . It is a solid compound .Scientific Research Applications
- Researchers have synthesized novel derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide to explore their antimicrobial potential . These compounds exhibit promising activity against various microorganisms, making them relevant for drug development.
- In the quest for new anticancer agents, scientists have investigated the antitumor activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide derivatives. These compounds were tested against liver carcinoma cell lines, including HepG2 . Their potential as cancer therapeutics warrants further exploration.
- N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide possesses structural features characteristic of c-Met kinase inhibitors. Notably, it adheres to the ‘5 atoms regulation’ and contains a long chain capable of forming hydrogen bonds. Such compounds may play a role in targeted cancer therapy .
- Researchers have synthesized 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles. These derivatives were evaluated for antimicrobial activity using microbroth dilution techniques . Their potential as antimicrobial agents is an exciting avenue for further investigation.
Antimicrobial Activity
Anticancer Properties
c-Met Kinase Inhibition
Thiadiazole Derivatives for Antimicrobial Applications
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects such as analgesic and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
There are numerous biologically active molecules that contain various heteroatoms, such as nitrogen, sulfur, and oxygen, which have drawn the attention of chemists over the years . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Therefore, the future directions of “4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide” could be in the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKKGLUWKNUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)






